6-OXO-2-PIPERIDINO-1,6-DIHYDRO-5-PYRIMIDINECARBONITRILE
Overview
Description
6-OXO-2-PIPERIDINO-1,6-DIHYDRO-5-PYRIMIDINECARBONITRILE is a pyrimidine derivative known for its diverse applications in organic chemistry and medicinal research. Pyrimidine derivatives are significant due to their wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-OXO-2-PIPERIDINO-1,6-DIHYDRO-5-PYRIMIDINECARBONITRILE typically involves a multi-component reaction. One common method includes the reaction of aldehydes, N-unsubstituted amidines, and malononitrile or ethyl cyanoacetate under thermal aqueous conditions. Bismuth (III) nitrate pentahydrate is often used as a mild and efficient catalyst for this process .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The use of heterogeneous catalysts like bismuth (III) nitrate pentahydrate is preferred due to their environmental and economic benefits, such as ease of separation and regeneration .
Chemical Reactions Analysis
Types of Reactions
6-OXO-2-PIPERIDINO-1,6-DIHYDRO-5-PYRIMIDINECARBONITRILE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction could produce dihydropyrimidines .
Scientific Research Applications
6-OXO-2-PIPERIDINO-1,6-DIHYDRO-5-PYRIMIDINECARBONITRILE has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: It serves as a probe in studying enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential antiviral, anticancer, and anti-inflammatory properties.
Industry: It is used in the development of pesticides, herbicides, and plant growth regulators.
Mechanism of Action
The mechanism of action of 6-OXO-2-PIPERIDINO-1,6-DIHYDRO-5-PYRIMIDINECARBONITRILE involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The exact pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- 6-OXO-2-PHENYL-1,6-DIHYDRO-5-PYRIMIDINECARBONITRILE
- 1-METHYL-6-OXO-1,6-DIHYDRO-5-PYRIMIDINECARBONITRILE
- 2-METHYL-6-OXO-1,6-DIHYDRO-5-PYRIMIDINECARBONITRILE
Uniqueness
6-OXO-2-PIPERIDINO-1,6-DIHYDRO-5-PYRIMIDINECARBONITRILE is unique due to its piperidino group, which enhances its solubility and bioavailability compared to other pyrimidine derivatives. This makes it a valuable compound in medicinal chemistry and drug development .
Properties
IUPAC Name |
6-oxo-2-piperidin-1-yl-1H-pyrimidine-5-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c11-6-8-7-12-10(13-9(8)15)14-4-2-1-3-5-14/h7H,1-5H2,(H,12,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYGHPYGDRPHTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(C(=O)N2)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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